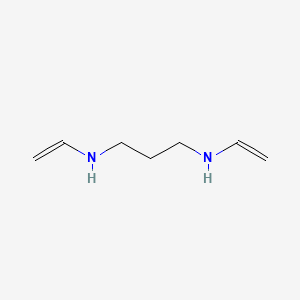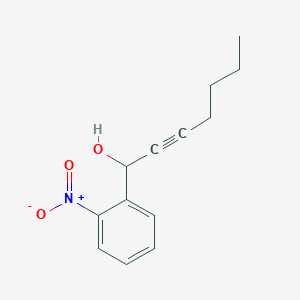
1-(2-Nitrophenyl)hept-2-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)hept-2-YN-1-OL is an organic compound characterized by the presence of a nitrophenyl group attached to a heptyn-1-ol backbone. This compound is notable for its unique structure, which combines an aromatic nitro group with an alkyne and alcohol functional groups. Such a combination makes it a valuable subject of study in various fields of chemistry and related sciences.
Vorbereitungsmethoden
The synthesis of 1-(2-Nitrophenyl)hept-2-YN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Heptyn-1-ol Backbone: This can be achieved through the reaction of hept-2-yne with a suitable alcohol under catalytic conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of a phenyl precursor, followed by coupling with the heptyn-1-ol backbone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Nitrophenyl)hept-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfuric acid.
Major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)hept-2-YN-1-OL has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in biochemical assays and as probes for studying enzyme activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(2-Nitrophenyl)hept-2-YN-1-OL exerts its effects depends on its functional groups:
Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Alkyne Group: Provides a site for addition reactions, making the compound a versatile intermediate in organic synthesis.
Alcohol Group: Can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.
Molecular targets and pathways involved include enzymes that catalyze redox reactions and proteins that interact with aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
1-(2-Nitrophenyl)hept-2-YN-1-OL can be compared with similar compounds such as:
2-Heptyn-1-ol: Lacks the nitrophenyl group, making it less reactive in certain types of reactions.
1-(2-Nitrophenyl)ethanol: Shorter carbon chain, affecting its physical properties and reactivity.
1-(4-Nitrophenyl)hept-2-YN-1-OL: Positional isomer with the nitro group at a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
902525-28-4 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)hept-2-yn-1-ol |
InChI |
InChI=1S/C13H15NO3/c1-2-3-4-5-10-13(15)11-8-6-7-9-12(11)14(16)17/h6-9,13,15H,2-4H2,1H3 |
InChI-Schlüssel |
CMDHBOLRYWPUCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC(C1=CC=CC=C1[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


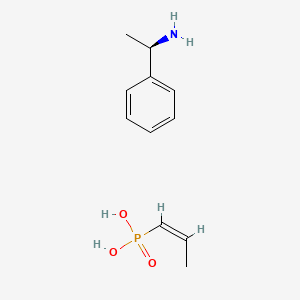
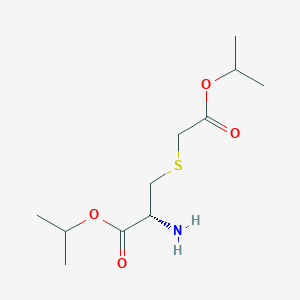

![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)


![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
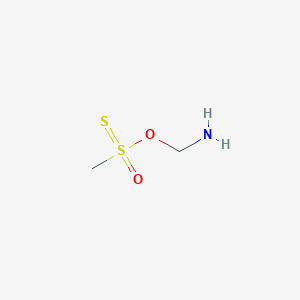
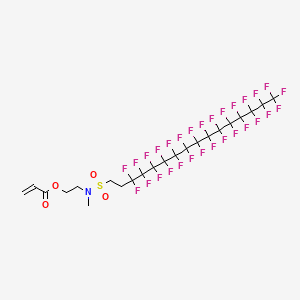
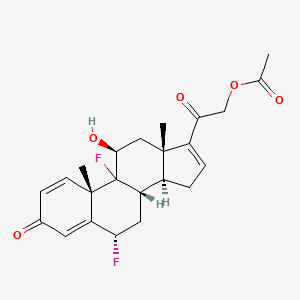
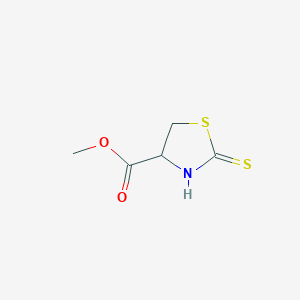
![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
